Cas no 726149-06-0 (1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one)

1-(2-Chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one is a specialized organic compound featuring a chlorophenyl ketone core functionalized with a cyclopentylsulfanyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The presence of the 2-chlorophenyl group enhances electrophilic character, while the cyclopentylsulfanyl side chain contributes to steric and electronic modulation, facilitating selective transformations. Its well-defined molecular architecture ensures consistent performance in reactions such as nucleophilic substitutions or cross-coupling processes. The compound’s stability under standard handling conditions further supports its utility in method development and scalable synthesis.
1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one structure
726149-06-0 structure
Product name:1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
CAS No:726149-06-0
MF:C13H15ClOS
MW:254.775601625443
MDL:MFCD03963223
CID:5228878
PubChem ID:2381301

1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(2-chlorophenyl)-2-(cyclopentylthio)-
    • 1-(2-Chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
    • 1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
    • MDL: MFCD03963223
    • Inchi: 1S/C13H15ClOS/c14-12-8-4-3-7-11(12)13(15)9-16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2
    • InChI Key: RRYPUQCNARVMNV-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=CC=C1Cl)CSC1CCCC1

Computed Properties

  • Exact Mass: 254.0532140g/mol
  • Monoisotopic Mass: 254.0532140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 42.4Ų

1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313847-100mg
1-(2-Chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
726149-06-0 98%
100mg
¥4104.00 2024-05-02
Enamine
EN300-26032480-0.1g
1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
726149-06-0 95%
0.1g
$152.0 2024-06-18
Enamine
EN300-26032480-10.0g
1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
726149-06-0 95%
10.0g
$2269.0 2024-06-18
1PlusChem
1P028MGX-2.5g
1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
726149-06-0 95%
2.5g
$1340.00 2024-04-21
Aaron
AR028MP9-2.5g
1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
726149-06-0 95%
2.5g
$1447.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313847-50mg
1-(2-Chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
726149-06-0 98%
50mg
¥2721.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313847-2.5g
1-(2-Chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
726149-06-0 98%
2.5g
¥22334.00 2024-05-02
Enamine
EN300-26032480-1g
1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
726149-06-0 95%
1g
$528.0 2023-09-14
Enamine
EN300-26032480-5g
1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
726149-06-0 95%
5g
$1530.0 2023-09-14
Enamine
EN300-26032480-5.0g
1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one
726149-06-0 95%
5.0g
$1530.0 2024-06-18

Additional information on 1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one

Chemical Profile of 1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one (CAS No. 726149-06-0)

1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 726149-06-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chlorophenyl group and a cyclopentylsulfanyl substituent, has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The unique combination of aromatic and sulfanyl functional groups makes it a promising candidate for further investigation in drug discovery and synthetic chemistry.

The structural framework of 1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one consists of an ethanone backbone, with the chlorophenyl group attached at the first carbon and the cyclopentylsulfanyl group at the second carbon. This arrangement introduces both electron-withdrawing and electron-donating effects, which can influence the reactivity and binding properties of the molecule. Such structural features are often exploited in the design of bioactive compounds, where specific interactions with biological targets are desired.

In recent years, there has been growing interest in the development of novel scaffolds for pharmaceutical applications. The chlorophenyl moiety, in particular, is well-documented for its presence in various bioactive molecules, including antihypertensive agents and antimicrobial compounds. Its ability to engage in hydrogen bonding and π-stacking interactions with biological targets makes it a valuable component in medicinal chemistry. Similarly, the cyclopentylsulfanyl group contributes to the molecular complexity, potentially influencing solubility, metabolic stability, and pharmacokinetic profiles.

Recent studies have highlighted the importance of sulfanyl-containing compounds in medicinal chemistry due to their diverse biological activities. The cyclopentylsulfanyl group, for instance, has been shown to enhance binding affinity in certain enzyme inhibition assays. This is attributed to its ability to form stable interactions with polar residues in protein active sites. Furthermore, sulfanyl groups can undergo various chemical transformations, making them versatile intermediates in synthetic pathways.

The synthesis of 1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic approaches include Friedel-Crafts acylation followed by nucleophilic substitution or sulfur-based coupling reactions. The presence of the chlorophenyl group necessitates careful handling under controlled conditions to prevent unwanted side reactions. Advanced techniques such as computational chemistry have been employed to predict optimal reaction conditions and minimize byproduct formation.

From a pharmaceutical perspective, 1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one represents an intriguing lead compound for further development. Its structural features suggest potential activity against various therapeutic targets, including enzymes and receptors involved in metabolic disorders or inflammatory responses. Preclinical studies have begun to explore its pharmacological properties, with initial findings indicating promising interactions with biological systems. These early results warrant further investigation into its potential as a drug candidate or intermediate for more complex molecules.

The compound's physicochemical properties, such as solubility and lipophilicity, are critical factors that determine its suitability for drug development. The balance between hydrophilic and hydrophobic regions influenced by the chlorophenyl and cyclopentylsulfanyl groups can be fine-tuned through structural modifications to optimize absorption, distribution, metabolism, excretion (ADME), and toxicity (T) profiles. Advances in high-throughput screening technologies have enabled researchers to rapidly assess the biological activity of such compounds, accelerating the discovery process.

In conclusion,1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one (CAS No. 726149-06-0) is a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing novel bioactive compounds. Ongoing studies continue to unravel its pharmacological properties and synthetic applications, positioning it as a key player in future drug discovery efforts.

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